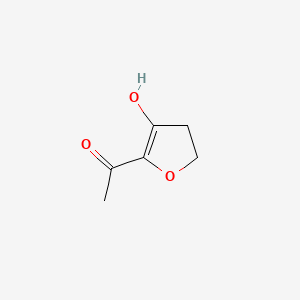
9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine: Decoyinine , is a nucleoside antibiotic and an analog of adenosine. It is known for its ability to inhibit GMP synthetase and lower intracellular GTP levels. This compound has significant applications in scientific research, particularly in the fields of microbiology and biochemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine involves the chemical modification of adenosineThe reaction conditions often involve the use of strong acids or bases, protective groups, and specific catalysts to achieve the desired modifications .
Industrial Production Methods: Industrial production of this compound is generally carried out through fermentation processes using Streptomyces species. The fermentation broth is then subjected to various purification steps, including solvent extraction, crystallization, and chromatography, to isolate and purify the compound .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sugar moiety, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the double bond in the sugar ring, resulting in saturated derivatives.
Substitution: Substitution reactions can occur at the adenine base, leading to the formation of various substituted derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions typically involve nucleophilic reagents under basic conditions
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, this compound is used as a tool to study the inhibition of GMP synthetase and the effects of lowered intracellular GTP levels .
Biology: In biological research, it is used to study the regulation of RNA synthesis and the initiation of sporulation in bacteria such as Bacillus .
Industry: In the industrial sector, it is used in the production of antibiotics and other pharmaceutical compounds .
Mecanismo De Acción
The primary mechanism of action of 9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine involves the inhibition of GMP synthetase, an enzyme crucial for the synthesis of guanine nucleotides. By inhibiting this enzyme, the compound reduces the levels of intracellular GTP, which in turn affects various cellular processes such as RNA synthesis and cell proliferation .
Comparación Con Compuestos Similares
Adenosine: A naturally occurring nucleoside with similar structural features but lacks the specific modifications present in 9-(6-Deoxy-D-beta-erythro-hex-5-en-2-ulofuranosyl)adenine.
Xanthosine: Another nucleoside analog that also affects nucleotide synthesis but through different mechanisms.
Angustmycin A: A compound with similar inhibitory effects on GMP synthetase but with different structural features
Uniqueness: The uniqueness of this compound lies in its specific structural modifications, which confer its unique inhibitory properties and make it a valuable tool in scientific research .
Propiedades
Fórmula molecular |
C10H11N5O4 |
|---|---|
Peso molecular |
265.23 g/mol |
Nombre IUPAC |
(2S,3R,4S)-2-(6-aminopurin-9-yl)oxy-5-methylideneoxolane-3,4-diol |
InChI |
InChI=1S/C10H11N5O4/c1-4-6(16)7(17)10(18-4)19-15-3-14-5-8(11)12-2-13-9(5)15/h2-3,6-7,10,16-17H,1H2,(H2,11,12,13)/t6-,7-,10+/m1/s1 |
Clave InChI |
NJWCNYOOUNSXHX-XSSZXYGBSA-N |
SMILES isomérico |
C=C1[C@H]([C@H]([C@@H](O1)ON2C=NC3=C(N=CN=C32)N)O)O |
SMILES canónico |
C=C1C(C(C(O1)ON2C=NC3=C(N=CN=C32)N)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4,5,15,16-Tetramethoxy-10-methyl-10-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1,3,5,7,9(17),13,15-heptaene-11,12-dione](/img/structure/B13832155.png)



![3-(1-methyl-3-propyl-7-sulfanylidene-4H-pyrazolo[4,3-d]pyrimidin-5-yl)-N-[2-(1-methylpyrrolidin-2-yl)ethyl]-4-propoxybenzenesulfonamide](/img/structure/B13832193.png)

![(1R,4R)-2,2-dimethyl-5-methylidenebicyclo[2.2.1]heptane](/img/structure/B13832201.png)

![[(1R,3Z,5R,7S,9R,10Z,12S,13S,14R)-1-acetyloxy-13-hydroxy-3,6,6,10,14-pentamethyl-2-oxo-9-tricyclo[10.3.0.05,7]pentadeca-3,10-dienyl] (2E,4Z)-octa-2,4-dienoate](/img/structure/B13832208.png)
![1-(2,2-Dimethyl-4,4,8,8-tetraphenyl-3a,8a-dihydro-[1,3]dioxolo[4,5-e][1,3,2]dioxaphosphepin-6-yl)pyrrolidine](/img/structure/B13832211.png)



